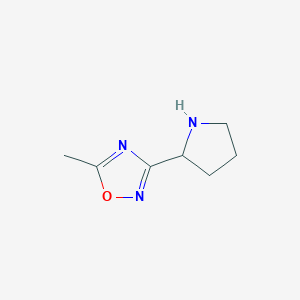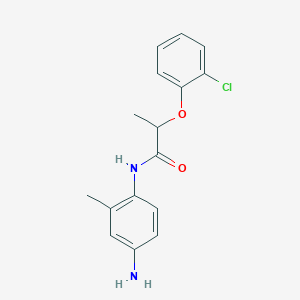
5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole
説明
Synthesis Analysis
The synthesis of this compound involves various methods, such as cyclization reactions, condensation, and heterocyclic chemistry. Researchers have reported several synthetic routes, including cyclization of hydrazides with carboxylic acids or acid chlorides. Detailed experimental procedures and optimization strategies can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole reveals its planar geometry due to the conjugation between the nitrogen atoms and the carbonyl group. The pyrrolidine ring contributes to its rigidity and influences its electronic properties. X-ray crystallography studies have provided insights into its precise three-dimensional arrangement .
科学的研究の応用
Antimicrobial Activity
Studies have demonstrated that derivatives of 1,2,4-oxadiazole, specifically those containing a pyrrolidine ring, exhibit significant antimicrobial properties. The synthesis of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, including those with a pyrrolidine or piperidine ring, has shown strong antimicrobial activity against various strains, suggesting their potential use in developing new antimicrobial agents. These findings emphasize the structure-activity relationship, indicating the critical role of the oxadiazole ring in conferring antimicrobial effects (Krolenko, Vlasov, & Zhuravel, 2016).
Predicted Biological Activity
Another important application is the prediction of biological activity through computational methods. For example, novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one compounds have been synthesized, and their structures were confirmed using various spectroscopic methods. The biological activity of these compounds was predicted using PASS (Prediction of Activity Spectra for Substances), indicating their potential therapeutic applications. This predictive approach allows for the identification of promising compounds before in-vitro or in-vivo testing, streamlining the drug discovery process (Kharchenko, Detistov, & Orlov, 2008).
Anticancer Activity
The synthesis of novel compounds incorporating the 1,2,4-oxadiazole structure has also shown promising anticancer activity. For instance, a study synthesizing mono- and bicyclic heterocyclic derivatives containing 1,2,4-oxadiazole and evaluating their anticancer activity provided insights into the potential use of these compounds as anticancer agents. The structure-activity relationship analysis of these compounds could lead to the development of new anticancer drugs (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).
Tuberculostatic Activity
Research into the tuberculostatic activity of derivatives containing the 1,2,4-oxadiazole ring has revealed their potential in treating tuberculosis. The synthesis of (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and related derivatives demonstrated in-vitro tuberculostatic activity, highlighting the therapeutic potential of these compounds against tuberculosis and possibly other mycobacterial infections (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2004).
特性
IUPAC Name |
5-methyl-3-pyrrolidin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-9-7(10-11-5)6-3-2-4-8-6/h6,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIKUEFSGRDOMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole | |
CAS RN |
1316227-35-6 | |
| Record name | 5-methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate](/img/structure/B1453845.png)

![3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1453852.png)

![[1,3-dimethyl-5-(4-methyl-1,4-diazepan-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1453854.png)

![6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B1453857.png)


![2-{[(4-Chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1453862.png)
![4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride](/img/structure/B1453863.png)
